6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
6,7-Dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a dihydroisoquinoline core with methoxy groups at positions 6 and 7, a phenyl group attached to the nitrogen atom, and a carbothioamide functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: The starting material, often a benzylamine derivative, undergoes Pictet-Spengler cyclization with an aldehyde to form the dihydroisoquinoline core.
N-Phenylation: The phenyl group is introduced via nucleophilic substitution, where the nitrogen atom of the isoquinoline reacts with a phenyl halide.
Carbothioamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline core, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under acidic or basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
6,7-Dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity. The methoxy groups and the phenyl ring contribute to its binding affinity and specificity. The carbothioamide group can interact with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl and carbothioamide groups, leading to different biological activities.
N-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide: Similar structure but without the methoxy groups, affecting its chemical reactivity and biological properties.
6,7-Dimethoxyisoquinoline: Fully aromatic isoquinoline without the dihydro and carbothioamide functionalities.
Uniqueness
6,7-Dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy groups and the carbothioamide moiety distinguishes it from other isoquinoline derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-21-16-10-13-8-9-20(12-14(13)11-17(16)22-2)18(23)19-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYQOPSEGQPMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=S)NC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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